molecular formula C21H18N6 B4629337 8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4629337
M. Wt: 354.4 g/mol
InChI Key: HKHJTTBHTNVSLD-UHFFFAOYSA-N
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Description

The compound in discussion is part of a broader class of molecules that exhibit a wide range of biological activities, making them of interest for various scientific investigations. The structural features of such compounds, including the triazolo[1,5-a]pyrimidine moiety, have been studied for their potential in pharmaceutical development and material science.

Synthesis Analysis

Synthesis of related pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines typically involves reactions of aminoiminopyrimidines or hydrazides with various substrates. For instance, Vorob’ev et al. (2006) describe the synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines through reactions of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides (Vorob’ev et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class often features complex hydrogen-bonding networks and supramolecular architectures. For example, Canfora et al. (2010) detail the molecular structure of a related triazolo[1,5-a]pyrimidine, showcasing varied hydrogen-bonding interactions leading to distinct supramolecular arrangements (Canfora et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines can lead to a variety of products, depending on the reactants and conditions employed. Desenko et al. (1991) explored the imine-enamine tautomerism in 5-aryl-substituted derivatives, indicating the influence of steric and electronic factors on chemical behavior (Desenko et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in drug development and material science. The solvate and hydrate forms of triazolo[1,5-a]pyrimidines, as studied by Canfora et al. (2010), demonstrate the impact of molecular interactions on physical characteristics (Canfora et al., 2010).

Chemical Properties Analysis

The reactivity of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines with different chemical agents can lead to a wide array of functionalized derivatives. The work by Kumar et al. (2009) on the synthesis of 3-aryl/heteroaryl derivatives showcases the chemical versatility and potential for antibacterial activity of these compounds (Kumar et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of compounds within the same family as 8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, emphasizing the development of novel methodologies for constructing these complex molecules. For instance, studies describe the catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing innovative approaches to ring formation and highlighting the structural uniqueness of these compounds (Khashi, Davoodnia, & Lingam, 2015).

Biological Activity and Applications

Several studies have explored the antimicrobial properties of compounds related to 8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. For example, research into thiophene-based heterocycles has shown promising antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents (Mabkhot et al., 2016). Similarly, the synthesis of thieno and furopyrimidine derivatives and their antimicrobial activities have been documented, further supporting the relevance of these compounds in medicinal chemistry (Hossain & Bhuiyan, 2009).

Potential as Cardiovascular Agents

Investigations into the cardiovascular properties of related triazolopyrimidines have uncovered compounds with significant coronary vasodilating and antihypertensive activities, suggesting potential applications as cardiovascular agents. Such studies contribute to understanding the therapeutic potential of these molecules in treating cardiovascular diseases (Sato et al., 1980).

Analytical and Spectroscopic Characterization

The analytical and spectroscopic characterization of these compounds is crucial for their development and application in various fields. Research focusing on the structural elucidation, including X-ray crystallography, NMR, and mass spectrometry, provides foundational knowledge for further exploration and application of these molecules in scientific research (Lahmidi et al., 2019).

properties

IUPAC Name

11,12-dimethyl-10-(4-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-13-6-8-17(9-7-13)27-15(3)14(2)18-20(27)23-12-26-21(18)24-19(25-26)16-5-4-10-22-11-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHJTTBHTNVSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CN=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethyl-7-(4-methylphenyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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